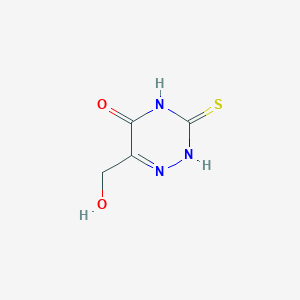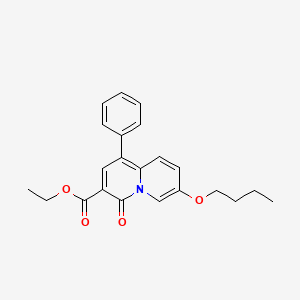![molecular formula C16H19N3O2 B8580957 6-[4-(2-amino-2-methylpropyl)phenoxy]pyridine-3-carboxamide](/img/structure/B8580957.png)
6-[4-(2-amino-2-methylpropyl)phenoxy]pyridine-3-carboxamide
描述
6-[4-(2-amino-2-methylpropyl)phenoxy]pyridine-3-carboxamide is a chemical compound with the molecular formula C16H19N3O2 and a molecular weight of 285.34 g/mol . This compound is known for its unique structure, which includes a nicotinamide moiety linked to a phenoxy group substituted with an amino-methyl-propyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2-amino-2-methylpropyl)phenoxy]pyridine-3-carboxamide typically involves multiple steps. One common method includes the coupling of 4-(2-amino-2-methylpropyl)phenol with nicotinic acid derivatives under specific reaction conditions. The reaction often requires the use of coupling agents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) in the presence of dry dichloromethane (DCM) and lutidine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-[4-(2-amino-2-methylpropyl)phenoxy]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the amino and phenoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted nicotinamide compounds.
科学研究应用
6-[4-(2-amino-2-methylpropyl)phenoxy]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
作用机制
The mechanism of action of 6-[4-(2-amino-2-methylpropyl)phenoxy]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
相似化合物的比较
Similar Compounds
4-(2-Amino-2-methylpropyl)phenol: A related compound with similar structural features.
Pemafibrate: Another compound with a similar mechanism of action, used in clinical research.
Uniqueness
6-[4-(2-amino-2-methylpropyl)phenoxy]pyridine-3-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a nicotinamide moiety with a substituted phenoxy group makes it a valuable compound for various research applications.
属性
分子式 |
C16H19N3O2 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC 名称 |
6-[4-(2-amino-2-methylpropyl)phenoxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H19N3O2/c1-16(2,18)9-11-3-6-13(7-4-11)21-14-8-5-12(10-19-14)15(17)20/h3-8,10H,9,18H2,1-2H3,(H2,17,20) |
InChI 键 |
VVXNKQVAWUDICR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)N)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
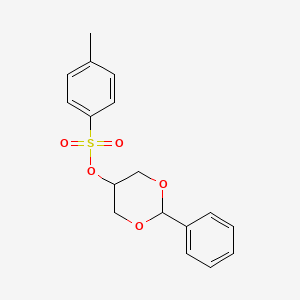
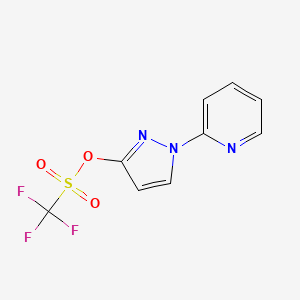
![2-Methyl-5-hydroxymethylimidazo[1,2-a]pyridine](/img/structure/B8580882.png)
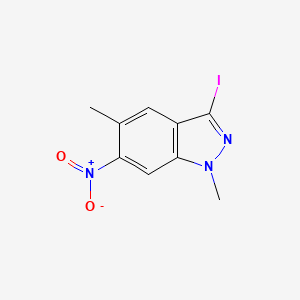
![1-(Benzo[1,3]dioxol-4-yl)-1-methylethanol](/img/structure/B8580886.png)
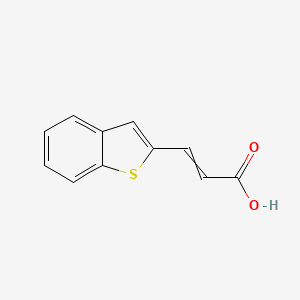
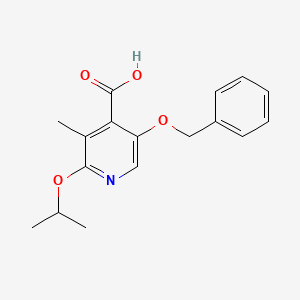
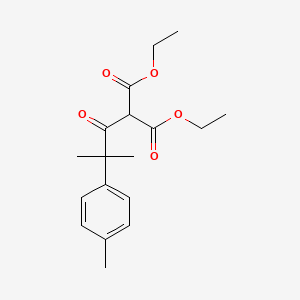
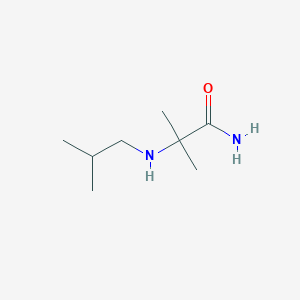
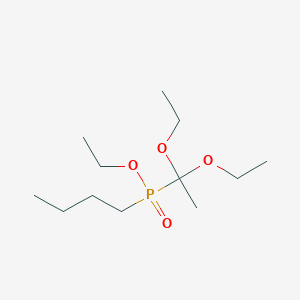
![Methyl 5-chlorobenzo[c]2,6-naphthyridine-8-carboxylate](/img/structure/B8580955.png)
